molecular formula C17H21N7S B2551004 N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine CAS No. 2200113-23-9

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine

Cat. No.: B2551004
CAS No.: 2200113-23-9
M. Wt: 355.46
InChI Key: OIIUYRHEWNLCGE-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a thiazole-substituted azetidine ring. Its structural complexity arises from the strategic placement of cyclopropyl and methyl groups, which are critical for modulating electronic properties, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7S/c1-11-19-20-15-5-6-16(21-24(11)15)23-8-14(9-23)22(2)7-13-10-25-17(18-13)12-3-4-12/h5-6,10,12,14H,3-4,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIUYRHEWNLCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CC4=CSC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine, identified by its CAS number 2200113-23-9, is a compound with potential biological activities owing to its complex structure that integrates thiazole and triazole moieties. This article delves into its biological activity, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N7SC_{17}H_{21}N_{7}S with a molecular weight of 355.5 g/mol. The compound features a cyclopropyl group attached to a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular Formula C₁₇H₂₁N₇S
Molecular Weight 355.5 g/mol
CAS Number 2200113-23-9

Anticonvulsant Activity

Research indicates that compounds containing thiazole and triazole rings exhibit significant anticonvulsant properties. For instance, studies on related thiazole derivatives have shown effective doses (ED50) in the range of 18.4 mg/kg for anticonvulsant activity in animal models . The structural features of these compounds often correlate with their biological efficacy.

Antitumor Activity

The compound's potential as an antitumor agent has been explored through various in vitro assays. Compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example, certain derivatives showed over 80% protection in MTT assays at concentrations as low as 0.5 μg/mL .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The presence of the thiazole moiety is crucial for enhancing the compound's interaction with enzymes involved in cellular signaling pathways.

Study 1: Anticonvulsant Effects

In a study examining various thiazole derivatives, it was found that modifications to the thiazole ring significantly influenced anticonvulsant activity. The presence of electron-donating groups at specific positions enhanced efficacy against seizures induced by pentylenetetrazol (PTZ) .

Study 2: Antitumor Efficacy

A recent investigation into the antitumor effects of structurally similar compounds revealed that those with bulky lipophilic substituents exhibited greater cytotoxicity against cancer cell lines. The study utilized the MTT assay to assess cell viability and determined that compounds containing both thiazole and triazole rings showed promising results .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Relevance Reference
Target Compound Triazolo[4,3-b]pyridazine-azetidine 2-cyclopropylthiazole, methyl-azetidine N/A N/A Hypothesized kinase inhibition N/A
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) Triazolo[4,3-b]pyridazine 4-chlorophenethyl, methyl N/A High Anticancer screening
6-Methyl-N-(2-(pyridin-4-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (9) Triazolo[4,3-b]pyridazine Pyridin-4-yl ethyl, methyl 223–227 72 Antimicrobial activity
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole Cyclopropyl, pyridin-3-yl 104–107 17.9 Kinase inhibition
N-cyclopropyl-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidin-2-amine (2n) Pyrimidine Cyclopropyl, nitro-triazole 207–209 49 Antifungal properties

Isovalency and Structural Mimicry

As noted in , "isovalency" (similar valence electron configurations) explains why cyclopropyl-thiazole hybrids (target compound) may mimic larger aromatic systems in target binding, despite differing geometries .

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